1-(2-プロポキシエチル)ピペラジン

概要

説明

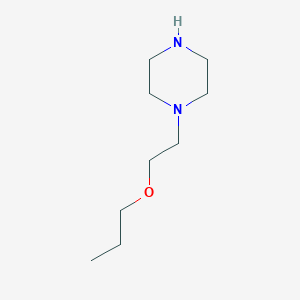

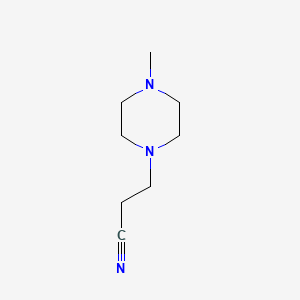

1-(2-Propoxyethyl)piperazine is an organic compound with the molecular formula C9H20N2O . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms .

Synthesis Analysis

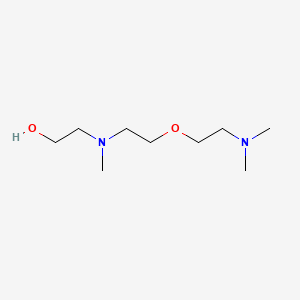

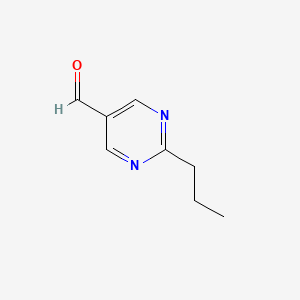

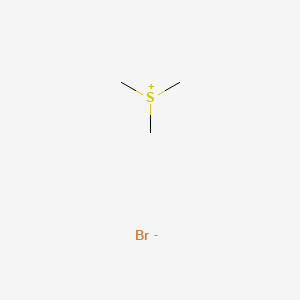

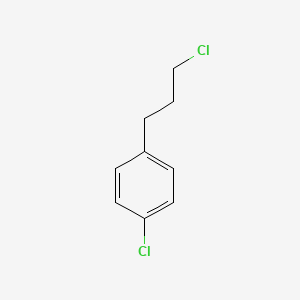

The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-(2-Propoxyethyl)piperazine consists of a six-membered ring with two nitrogen atoms. The average mass is 172.268 Da and the monoisotopic mass is 172.157562 Da .Chemical Reactions Analysis

Piperazine derivatives can participate in a variety of chemical reactions. They can act as a base, forming salts when reacted with acids. They can also react with organic halides to form substituted piperazines, which are crucial building blocks in the pharmaceutical industry .Physical and Chemical Properties Analysis

Piperazine typically appears as a clear, colorless liquid, or white crystalline solid. It is hygroscopic, which means it readily absorbs water from the environment. It has a slightly bitter taste and a faint, amine-like odor. The molecular weight is 86.14 g/mol, the boiling point is 146°C, and the melting point is 106°C .科学的研究の応用

医薬品化学

ピペラジンは、創薬において3番目に多い窒素複素環である . イマチニブ(グリベックとしても販売されている)やシルデナフィル(バイアグラとして販売されている)などの多くのブロックバスター薬の重要な成分である . ピペラジン環の窒素原子は、受容体との相互作用を調整すると同時に、水溶性とバイオアベイラビリティを向上させる水素結合供与体/受容体として機能する .

不安解消特性

ピペラジンは、不安解消特性を持つさまざまな薬理学的薬剤に多く見られる . これは、不安障害の治療に使用できることを意味する。

抗ウイルス用途

ピペラジン化合物は、抗ウイルス薬にも使用される . これらの化合物は特定のウイルスの複製を阻害することができ、ウイルス感染の治療に役立つ。

心臓保護用途

ピペラジン誘導体のいくつかは、心臓保護特性を持つことが判明している . これは、心臓を保護し、心臓血管の健康を改善できることを意味する。

抗がん用途

ピペラジンは、抗がん剤にも使用される . これらの薬物は、癌細胞の増殖を阻害することができ、化学療法に使用される。

抗うつ用途

ピペラジン化合物は、抗うつ剤に使用される . これらの化合物は、脳内の特定の化学物質のレベルに影響を与えることで、うつ症状の軽減に役立つ。

作用機序

Target of Action

The primary target of 1-(2-Propoxyethyl)piperazine is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

1-(2-Propoxyethyl)piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This interaction with its targets leads to changes in the physiological state of the organism, primarily causing paralysis.

Pharmacokinetics

It is known that piperazine compounds, in general, are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . These properties can impact the bioavailability of 1-(2-Propoxyethyl)piperazine, influencing its efficacy and duration of action.

Result of Action

The molecular and cellular effects of 1-(2-Propoxyethyl)piperazine’s action primarily involve the paralysis of parasites. This paralysis allows the host body to easily remove or expel the invading organism .

Safety and Hazards

Piperazine can cause skin irritation and serious eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. It should be used only outdoors or in a well-ventilated area .

将来の方向性

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

生化学分析

Biochemical Properties

1-(2-Propoxyethyl)piperazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine, a neurotransmitter involved in the transmission of nerve signals. By inhibiting acetylcholinesterase, 1-(2-Propoxyethyl)piperazine can modulate cholinergic signaling pathways, leading to altered neurotransmission . Additionally, this compound has been found to interact with gamma-aminobutyric acid (GABA) receptors, which are involved in inhibitory neurotransmission in the central nervous system . The interaction with GABA receptors can result in the modulation of neuronal excitability and synaptic transmission.

Cellular Effects

1-(2-Propoxyethyl)piperazine exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating the intrinsic mitochondrial signaling pathway . This activation leads to the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, resulting in DNA fragmentation and nuclear condensation . Furthermore, 1-(2-Propoxyethyl)piperazine has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of 1-(2-Propoxyethyl)piperazine involves its binding interactions with various biomolecules. This compound acts as a reversible inhibitor of acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft and prolonged cholinergic signaling . Additionally, 1-(2-Propoxyethyl)piperazine can bind to GABA receptors, enhancing inhibitory neurotransmission and reducing neuronal excitability . These binding interactions result in the modulation of neurotransmitter levels and synaptic activity, ultimately influencing neuronal function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Propoxyethyl)piperazine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have shown variability depending on the experimental conditions and cell types used. In some studies, prolonged exposure to 1-(2-Propoxyethyl)piperazine has resulted in sustained inhibition of acetylcholinesterase activity and altered neurotransmitter levels . These findings suggest that the compound’s effects can persist over time, potentially leading to cumulative changes in cellular function.

Dosage Effects in Animal Models

The effects of 1-(2-Propoxyethyl)piperazine vary with different dosages in animal models. At higher doses, it can cause neurotoxic symptoms such as tremors, convulsions, and central nervous system depression . The threshold for these toxic effects varies among different animal species, with some species exhibiting greater sensitivity to the compound. For example, in dogs and cats, single oral doses of 1-(2-Propoxyethyl)piperazine greater than or equal to 110 mg/kg can cause slight adverse reactions, while doses greater than or equal to 800 mg/kg can result in severe neurotoxicity .

Metabolic Pathways

1-(2-Propoxyethyl)piperazine is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I metabolism, this compound undergoes oxidation, reduction, and hydrolysis reactions catalyzed by cytochrome P450 enzymes . These reactions introduce or unmask hydrophilic groups in the compound, facilitating its further metabolism and excretion. In phase II metabolism, 1-(2-Propoxyethyl)piperazine undergoes conjugation reactions with glucuronic acid, glutathione, and other endogenous molecules, resulting in the formation of more water-soluble metabolites . These metabolites are then excreted from the body through urine and bile.

Transport and Distribution

The transport and distribution of 1-(2-Propoxyethyl)piperazine within cells and tissues involve various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and receptors, influencing its localization and accumulation. For example, 1-(2-Propoxyethyl)piperazine has been shown to bind to acetylcholinesterase and GABA receptors, leading to its accumulation in cholinergic and GABAergic neurons . Additionally, this compound can be transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of 1-(2-Propoxyethyl)piperazine is influenced by various targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments or organelles through the presence of targeting signals in its structure . For instance, it can be localized to the synaptic cleft in neurons, where it interacts with acetylcholinesterase and GABA receptors . Additionally, post-translational modifications such as phosphorylation and glycosylation can affect the compound’s localization and activity within cells . These modifications can influence its binding interactions with biomolecules and its overall function in cellular processes.

特性

IUPAC Name |

1-(2-propoxyethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-2-8-12-9-7-11-5-3-10-4-6-11/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOQIEHTCZYMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375179 | |

| Record name | 1-(2-propoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741667-07-2 | |

| Record name | 1-(2-propoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 741667-07-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1587284.png)